molecular formula C5H4N4O4 B14729012 N-(3-Nitropyridin-2-yl)nitramide CAS No. 6936-39-6

N-(3-Nitropyridin-2-yl)nitramide

Cat. No.: B14729012
CAS No.: 6936-39-6
M. Wt: 184.11 g/mol
InChI Key: CANPIYIVNQXUFD-UHFFFAOYSA-N
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Description

N-(3-Nitropyridin-2-yl)nitramide is a nitramide derivative featuring a pyridine ring substituted with a nitro group at the 3-position and a nitramide (-NHNO₂) functional group at the 2-position. Nitramides are known for their roles in energetic materials, agrochemicals, and pharmaceuticals due to their reactivity and stability .

Properties

CAS No.

6936-39-6

Molecular Formula

C5H4N4O4

Molecular Weight

184.11 g/mol

IUPAC Name

N-(3-nitropyridin-2-yl)nitramide

InChI

InChI=1S/C5H4N4O4/c10-8(11)4-2-1-3-6-5(4)7-9(12)13/h1-3H,(H,6,7)

InChI Key

CANPIYIVNQXUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitropyridin-2-yl)nitramide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to obtain 3-nitropyridine . Further nitration and subsequent reactions lead to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitropyridin-2-yl)nitramide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

N-(3-Nitropyridin-2-yl)nitramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Nitropyridin-2-yl)nitramide involves its interaction with molecular targets through its nitro group. The nitro group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions, which can lead to the formation of different products with distinct properties .

Comparison with Similar Compounds

Physicochemical and Energetic Properties

Computational Studies

  • Energetic Potential: Trinitrophenyl nitramides exhibit high detonation velocities (e.g., 8.5 km/s) due to nitro group density .
  • Adsorption Behavior: Nitramides adsorb exothermically on boron nitride nanosheets, suggesting stability in composite materials .

Thermal Stability

  • Melting Points : Pyridine nitramides (e.g., 4q: 101–103°C) are more thermally stable than aliphatic analogs (e.g., 4d: 44–46°C) .

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